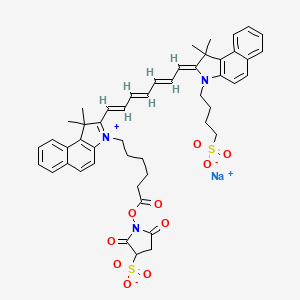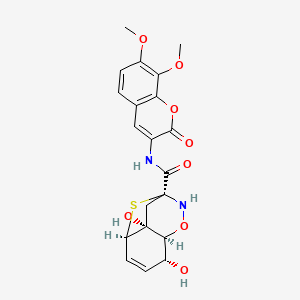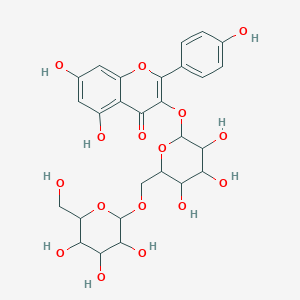
kaempferol-3-O-hexoxyl-hexoside
Vue d'ensemble
Description
kaempferol-3-O-hexoxyl-hexoside is a natural product found in Asplenium obovatum, Pelargonium reniforme, and other organisms with data available.
Applications De Recherche Scientifique
Antimicrobial and Wound Healing : A study by Al-Madhagy et al. (2019) on a polyphenolic-rich fraction from Coccinia grandis leaves, which includes kaempferol derivatives, demonstrated pronounced antimicrobial activity and remarkable wound healing ability in rat models, comparable to commercial treatments (Al-Madhagy et al., 2019).
Anticancer and Anti-inflammatory Effects : Imran et al. (2018) reviewed the effective role of kaempferol against various degenerative disorders, highlighting its antioxidant, anti-inflammatory, anticancer, antidiabetic, and antiaging effects. The study emphasizes kaempferol's potential as a protective and chemotherapeutic agent against several ailments (Imran et al., 2018).
Source of Natural Antioxidants : Research by Schieber et al. (2003) identified kaempferol derivatives in mango peels, suggesting their potential as natural antioxidants or functional food ingredients (Schieber et al., 2003).
Enhancement of Antioxidant Activity : Tzeng et al. (2011) explored kaempferol's antioxidant properties and found that its nanoparticle formulation retained potent antioxidant activity, suggesting its application in health food and clinical research (Tzeng et al., 2011).
Bioactive Compounds in Food : A study by Aksay et al. (2020) on caper buds and berries identified kaempferol-3-O-rutinoside as a principal phenolic component, highlighting its importance in food chemistry (Aksay et al., 2020).
Improving Solubility and Antioxidant Activity : Research by Deng et al. (2019) synthesized kaempferol derivatives to enhance water solubility and antioxidant activity, pointing to their potential as antioxidants and therapeutic agents (Deng et al., 2019).
Apoptosis Induction in Cancer Cells : Marfé et al. (2009) reported that kaempferol induces apoptosis in different cancer cell lines by deactivating certain cellular pathways, suggesting its potential in cancer treatment (Marfé et al., 2009).
Propriétés
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O16/c28-7-14-17(32)20(35)22(37)26(41-14)39-8-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-12(31)5-11(30)6-13(16)40-24(25)9-1-3-10(29)4-2-9/h1-6,14-15,17-18,20-23,26-33,35-38H,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITPRCODIALMOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
kaempferol-3-O-hexoxyl-hexoside | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



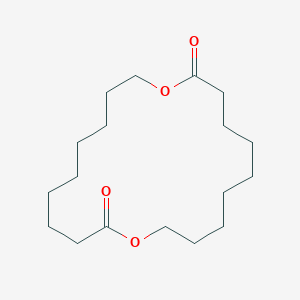
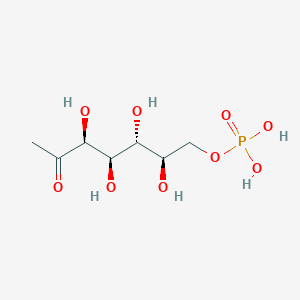
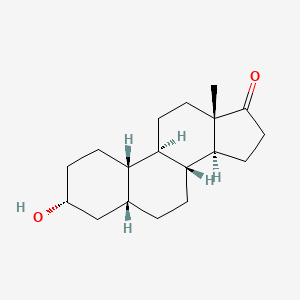
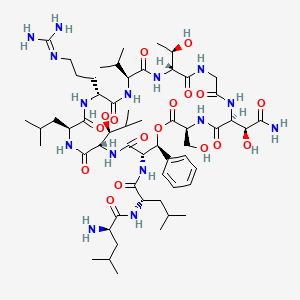
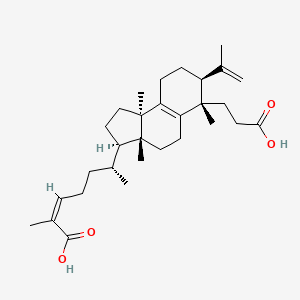

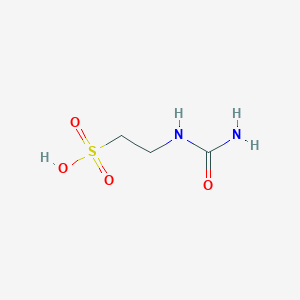
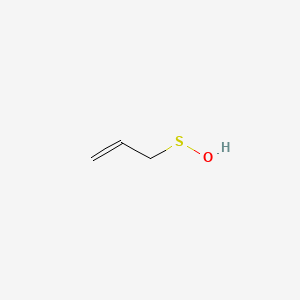
![(1R,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B1255119.png)


